molecular formula C10H13ClF3N5 B12235939 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12235939
M. Wt: 295.69 g/mol
InChI Key: AXDQNAITJHVMPA-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and a pyrazole ring, which are known for their biological and pharmacological activities. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves several steps. One common method includes the difluoromethylation of heterocycles via a radical process. This process is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients .

Industrial Production Methods

Industrial production of this compound often involves direct fluorination reactions using elemental fluorine (F2) in reactors resistant to elemental fluorine and hydrogen fluoride (HF). The starting material, a difluoromethyl-pyrazole compound, is dissolved in an inert solvent and subjected to the direct fluorination reaction .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include various fluorinated pyrazole derivatives, which have significant biological and pharmacological properties .

Scientific Research Applications

1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has numerous scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which enhances its biological activity and stability. The presence of both difluoromethyl and fluoro groups contributes to its distinct pharmacological properties.

Properties

Molecular Formula

C10H13ClF3N5

Molecular Weight

295.69 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H12F3N5.ClH/c1-6-7(9(11)17(2)15-6)5-14-8-3-4-18(16-8)10(12)13;/h3-4,10H,5H2,1-2H3,(H,14,16);1H

InChI Key

AXDQNAITJHVMPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNC2=NN(C=C2)C(F)F)F)C.Cl

Origin of Product

United States

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